molecular formula C9H11BrOS B580715 1-Bromo-3-(propane-2-sulfinyl)benzene CAS No. 1345471-26-2

1-Bromo-3-(propane-2-sulfinyl)benzene

Cat. No. B580715
M. Wt: 247.15
InChI Key: LRQCRBOMTRAHLA-UHFFFAOYSA-N
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Description

1-Bromo-3-(propane-2-sulfinyl)benzene is a chemical compound with the molecular formula C9H11BrOS. It has a molecular weight of 247.16 . The IUPAC name for this compound is 3-bromophenyl isopropyl sulfoxide .


Molecular Structure Analysis

The molecule contains a total of 23 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfoxide .

Scientific Research Applications

Multi-Coupling Reagent Applications

  • 1-Bromo-3-(propane-2-sulfinyl)benzene reacts with various electrophiles (aldehydes, ketones, nitriles, alkynes) in the presence of zinc to produce unsaturated sulfones, which can further react with different nucleophiles to yield highly functionalized sulfones. These sulfones can be transformed into enones or dienones, making 1-Bromo-3-(propane-2-sulfinyl)benzene a versatile multi-coupling reagent (Auvray, Knochel, & Normant, 1985).

Michael-Induced Ramberg-Bäcklund Reaction

  • Unsaturated sulfones derived from 1-Bromo-3-(propane-2-sulfinyl)benzene can undergo the Michael-induced Ramberg-Bäcklund reaction. This process involves the transformation of monobromo-substituted derivatives into 1-(1-methoxy-2-propenyl)benzene, demonstrating the compound's utility in complex chemical transformations (Vasin, Bolusheva, & Razin, 2003).

Anchimeric Assistance in Elimination Reactions

  • 1-Bromo-3-(propane-2-sulfinyl)benzene shows interesting behavior in elimination kinetics, especially in the gas phase. The phenyl group in the compound provides anchimeric assistance, a phenomenon where a neighboring group aids in a chemical reaction, particularly in HBr elimination (Chuchani & Martín, 1990).

Reactivity in Synthesis of Functionalized Vinylsilanes

  • The reactivity of 1-Bromo-3-(propane-2-sulfinyl)benzene with various electrophiles in the presence of zinc, leading to the formation of functionalized vinylsilanes, is another notable application. This process is part of a synthetic pathway for creating diverse chemical structures (Knockel & Normant, 1984).

Synthesis of 2-Sulfanyl-3-Sulfinyl(or Sulfonyl)-1H-Indoles

  • A one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles from derivatives of 1-Bromo-3-(propane-2-sulfinyl)benzene demonstrates its role in facilitating complex organic syntheses. This method highlights the compound's ability to undergo efficient cyclization reactions (Kobayashi, Kobayashi, & Ezaki, 2013).

SuFEx Click Chemistry Applications

  • The compound's utilization in SuFEx click chemistry, where it acts as a connector for creating sulfonate connections in various molecular structures, is an advanced application in modern synthetic chemistry (Smedley et al., 2018).

Safety And Hazards

The safety data sheet for brominated aromatic compounds suggests that they may be hazardous. They can cause skin and eye irritation and are considered harmful if inhaled . They are also classified as hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-bromo-3-propan-2-ylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-4-8(10)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQCRBOMTRAHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718350
Record name 1-Bromo-3-(propane-2-sulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(propane-2-sulfinyl)benzene

CAS RN

1345471-26-2
Record name Benzene, 1-bromo-3-[(1-methylethyl)sulfinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(propane-2-sulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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